Pyrido[2,3-b]pyrazine-8-carboxylic acid
Description
Significance of the Pyrido[2,3-b]pyrazine (B189457) Core in Advanced Heterocyclic Systems
The rigid, planar structure of the pyrido[2,3-b]pyrazine nucleus serves as a robust foundation for the development of a wide array of functionalized molecules. Its significance stems from its utility as a pharmacophore in medicinal chemistry and as a building block in materials science. The nitrogen atoms in the rings act as hydrogen bond acceptors and coordination sites for metal ions, which is crucial for biological interactions and the formation of complex materials. researchgate.net Derivatives of this core have been investigated for a range of biological activities, including as antagonists for the TRPV1 receptor, highlighting their potential in pain management. nih.gov
Evolution of Research Perspectives on Pyrido[2,3-b]pyrazine Frameworks
Initial research into pyrido[2,3-b]pyrazine frameworks was primarily focused on their synthesis and basic characterization. Over time, the perspective has broadened significantly. The core is now recognized as a "privileged" structure in drug discovery, leading to the synthesis of numerous derivatives with potential therapeutic applications. nih.gov For instance, certain derivatives have been explored as non-nucleoside inhibitors of viral DNA polymerases. In the realm of materials science, the focus has shifted to harnessing the unique photophysical properties of these compounds for applications such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. rsc.org
Current Academic Research Focus and Potential of Pyrido[2,3-b]pyrazine-8-carboxylic Acid and its Structural Analogues
While direct academic research on this compound is not extensively published, the focus on its structural analogues provides a strong indication of its potential. The presence of a carboxylic acid group at the 8-position is anticipated to modulate the compound's solubility, acidity, and ability to form salts and esters, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Current research on analogous structures is vibrant and multifaceted. Scientists are actively exploring the functionalization of the pyrido[2,3-b]pyrazine ring, including at the 8-position, to create novel compounds with tailored properties. For example, 8-iodopyrido[2,3-b]pyrazine has been used as a precursor for introducing various functional groups through coupling reactions. mdpi.com This suggests a viable synthetic route to this compound and its derivatives.
The potential of this specific compound and its analogues is significant. The carboxylic acid moiety can serve as a handle for further chemical modifications, allowing for the creation of a diverse library of compounds for screening. Given that other positional isomers of pyrido[2,3-b]pyrazine carboxylic acid and related derivatives have shown antimicrobial and anticancer activities, it is plausible that this compound could exhibit similar biological profiles. nih.gov
Table 1: Biological Activities of Selected Pyrido[2,3-b]pyrazine Analogues This table presents data on the biological activities of compounds structurally related to this compound, illustrating the therapeutic potential of this chemical class.
| Compound/Derivative Class | Biological Activity | Research Focus |
| Pyrido[2,3-b]pyrazine 1,4-dioxides | Antibacterial | Investigated against various bacterial strains. nih.gov |
| 2,3-disubstituted Pyrido[2,3-b]pyrazines | Anticancer | Antiproliferative activity in melanoma cells. mdpi.com |
| Substituted Pyrido[2,3-b]pyrazines | TRPV1 Antagonism | Development of novel agents for pain treatment. nih.gov |
| Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives | Antioxidant, Antiurease | In vitro screening for enzymatic inhibition. nih.gov |
Table 2: Research Applications of the Pyrido[2,3-b]pyrazine Core This table summarizes the diverse applications of the pyrido[2,3-b]pyrazine scaffold in different fields of scientific research.
| Field of Research | Application | Key Findings |
| Materials Science | Nonlinear Optics (NLO) | High NLO response, suggesting potential for technological applications. rsc.org |
| Medicinal Chemistry | DNA Sensing | Development of electrochemical biosensors for DNA detection. nih.gov |
| Coordination Chemistry | Ligand Synthesis | Formation of complexes with metals like Rhenium(I). researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
pyrido[2,3-b]pyrazine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)5-1-2-10-7-6(5)9-3-4-11-7/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEIFSLULHWCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)N=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of their constituent atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of Pyrido[2,3-b]pyrazine-8-carboxylic acid is expected to show distinct signals for the aromatic protons on the heterocyclic core and a characteristic downfield signal for the carboxylic acid proton. The aromatic protons on the pyridopyrazine ring system would typically appear in the range of δ 7.0-9.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the carboxylic acid group and the nitrogen atoms within the rings. The carboxylic acid proton (-COOH) is highly deshielded and would likely appear as a broad singlet in the δ 10-13 ppm region, a characteristic feature for such functional groups. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbon of the carboxylic acid group is expected to resonate in the downfield region, typically between δ 160-180 ppm. libretexts.org The sp²-hybridized carbons of the aromatic rings would appear in the δ 110-160 ppm range. The precise chemical shifts are influenced by the nitrogen atoms' positions and the substituent effects. For instance, in related pyrido[2,3-b]pyrazine (B189457) derivatives, the carbon atoms of the heterocyclic framework have been well-characterized. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on general principles and data from related compounds.
Click to view interactive data table
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (CH) | 7.0 - 9.5 | 110 - 160 |
| Carboxylic Proton (OH) | 10.0 - 13.0 (broad) | - |
| Carboxylic Carbon (C=O) | - | 160 - 180 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The chemical structures of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds are often ascertained by spectral techniques including FT-IR. nih.govrsc.orgrsc.org
For this compound, the FT-IR spectrum would be dominated by characteristic absorptions of the carboxylic acid group and the aromatic rings.
O-H Stretching: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹.
C-O Stretching: The C-O stretching vibration of the carboxylic acid would be observed in the 1210-1320 cm⁻¹ range.
Aromatic C=C and C=N Stretching: The spectrum would also feature multiple bands in the 1450-1630 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations within the fused aromatic rings.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations would give rise to signals in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.
Table 2: Expected FT-IR Vibrational Frequencies for this compound
Click to view interactive data table
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | Strong |
| Aromatic Rings (C=C, C=N) | Stretching | 1450 - 1630 | Medium-Strong |
| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |
| Aromatic Rings (C-H) | Bending (out-of-plane) | 650 - 900 | Medium-Strong |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, data from a closely related compound, Methyl pyrido[2,3-b]pyrazine-3-carboxylate , offers valuable insights into the potential solid-state packing and molecular geometry of this class of compounds. nih.gov
The crystal structure of Methyl pyrido[2,3-b]pyrazine-3-carboxylate was determined to be monoclinic. nih.gov The analysis revealed that the crystal structure is stabilized by intermolecular C—H···O and C—H···N hydrogen bonds, creating a three-dimensional network. nih.gov Furthermore, the crystal packing is reinforced by π–π stacking interactions between the pyrazine-pyrazine rings and pyridine-pyrazine rings. nih.gov
For this compound, it is highly probable that the carboxylic acid groups would form strong intermolecular hydrogen bonds, likely resulting in a dimeric structure in the solid state. This, in conjunction with π–π stacking of the aromatic cores, would be a dominant feature of its crystal packing.
Table 3: Crystallographic Data for the Related Compound Methyl pyrido[2,3-b]pyrazine-3-carboxylate nih.gov
Click to view interactive data table
| Parameter | Value |
| Chemical Formula | C₉H₇N₃O₂ |
| Crystal System | Monoclinic |
| a (Å) | 9.5135 |
| b (Å) | 26.9042 |
| c (Å) | 6.7837 |
| β (°) | 107.686 |
| Volume (ų) | 1654.24 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Wavelengths
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrido[2,3-b]pyrazine core is a chromophore that absorbs UV radiation, leading to π–π* and n–π* transitions.
The UV-Vis spectrum of this compound is expected to display absorption bands characteristic of the π-conjugated heterocyclic system. Studies on related pyrido[2,3-b]pyrazine derivatives show absorptions corresponding to n–π* and π–π* transitions originating from the π–conjugated skeleton. nih.gov For some derivatives, these transitions are observed in the range of 280–399 nm. nih.gov The presence of a carboxylic acid group, which can act as an auxochrome, may cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted parent compound. The electronic absorption spectra of various pyrido[2,3-b]pyrazine-derived ligands have been characterized. researchgate.net
In a study of donor-acceptor-donor molecules based on a pyrido[2,3-b]pyrazine acceptor, intramolecular charge transfer (ICT) transitions were observed in the visible region (412–476 nm), demonstrating that the electronic properties of this core can be significantly tuned by substituents. nih.gov
Table 4: Expected UV-Vis Absorption Data for this compound Note: These are estimated values based on data from related compounds.
Click to view interactive data table
| Electronic Transition | Expected Wavelength Range (λmax, nm) |
| π–π | 280 - 350 |
| n–π | 350 - 400 |
Computational and Theoretical Investigations of Pyrido 2,3 B Pyrazine 8 Carboxylic Acid Derivatives
Density Functional Theory (DFT) Applications
Density Functional Theory has become a primary method for investigating the properties of pyrido[2,3-b]pyrazine (B189457) systems. rsc.org DFT calculations are frequently used to predict structural parameters, non-covalent interactions, electronic properties, chemical reactivity, and stability of newly synthesized compounds. rsc.org A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G(d,p) basis set to compute spectroscopic and electronic properties. nih.govrsc.org
The first step in most computational studies is the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For pyrido[2,3-b]pyrazine derivatives, geometry optimization is typically performed using DFT methods, such as with the B3LYP functional and the 6-311G(d,p) basis set. rjb.ro The accuracy of these calculations is often confirmed by comparing calculated bond lengths and angles with standard values; for instance, a calculated C-H bond length of 1.08 Å shows excellent agreement with the standard value of 1.09 Å. rjb.ro Verifying that all calculated vibrational wavenumbers are real (i.e., not imaginary) confirms that the optimized structure is a true stable minimum. rjb.ro This foundational analysis is crucial for the accuracy of all subsequent property calculations.
The electronic properties of molecules are largely governed by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular reactivity, stability, and electronic transport properties. nih.govrjb.ro
Time-dependent DFT (TD-DFT) at the B3LYP/6-31G(d,p) level is a common method for FMO analysis of pyrido[2,3-b]pyrazine derivatives. nih.gov Studies on various derivatives have shown that the HOMO and LUMO can be distributed across the entire molecule. rjb.ro The energy gap for these compounds can vary significantly depending on the specific substituents. For example, in a series of donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine acceptor, the band gap was found to range from 1.67 to 2.36 eV. nih.govsemanticscholar.org In another study of different pyrido[2,3-b]pyrazine derivatives, the Egap values were also calculated, with one specific compound exhibiting an Egap of 3.444 eV. rsc.org
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Reference |
|---|---|---|---|---|
| D-A-D Structured Dyes (Range) | -5.34 to -5.97 | -3.61 to -3.70 | 1.67–2.36 | nih.govsemanticscholar.org |
| Pyrido[2,3-b]pyrazine-2,3-diol | -6.41 | -1.70 | 4.71 | rjb.ro |
| Substituted Pyrido[2,3-b]pyrazine (Compound 7) | Not Specified | Not Specified | 3.444 | nih.govrsc.org |
Global Reactivity Parameters (GRPs) and Chemical Reactivity Prediction
A direct correlation exists between the GRPs and the HOMO-LUMO energy gap (Egap). nih.govrsc.org A molecule with a small Egap is generally more polarizable and is associated with higher chemical reactivity, lower kinetic stability, and greater softness. nih.govrsc.org Conversely, a large Egap suggests high stability and low reactivity.
In studies of pyrido[2,3-b]pyrazine derivatives, this correlation has been explicitly demonstrated. nih.govrsc.org For instance, one derivative with a relatively low Egap of 3.444 eV was found to have a correspondingly small hardness value of 1.722 eV and a greater softness value of 0.290 eV⁻¹. nih.govrsc.org This relationship underscores the utility of the band gap as a primary indicator of the chemical reactivity and stability of these compounds.
| Parameter | Value | Unit |
|---|---|---|
| Energy Gap (Egap) | 3.444 | eV |
| Hardness (η) | 1.722 | eV |
| Softness (S) | 0.290 | eV⁻¹ |
Assessment of Chemical Hardness and Softness
Chemical hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory, derived from DFT. ias.ac.in Hardness quantifies the resistance of a molecule to change its electron configuration, while softness is the reciprocal of hardness, indicating a molecule's polarizability. ias.ac.in These global reactivity parameters are correlated with the energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org A molecule with a large HOMO-LUMO gap is generally considered hard, whereas a molecule with a small gap is considered soft. ias.ac.in
In computational studies of a series of pyrido[2,3-b]pyrazine derivatives, these parameters were calculated to predict their stability and reactivity. rsc.org For instance, one derivative, designated as compound 7 in a study, was found to have a relatively low Egap of 3.444 eV. rsc.orgnih.govresearchgate.net This low energy gap correlated to a smaller hardness value of 1.722 eV and a greater softness value of 0.290 eV-1, suggesting higher reactivity and polarizability compared to derivatives with larger energy gaps. rsc.orgnih.govresearchgate.net
| Parameter | Value |
|---|---|
| HOMO-LUMO Energy Gap (Egap) | 3.444 eV |
| Chemical Hardness (η) | 1.722 eV |
| Chemical Softness (S) | 0.290 eV-1 |
Computational Prediction of Spectroscopic Signatures and Vibrational Analysis
Theoretical calculations are crucial for interpreting and predicting the spectroscopic signatures of complex molecules. DFT computations, specifically using the B3LYP functional with the 6-31G(d,p) basis set, have been successfully employed to analyze the spectroscopic and electronic properties of pyrido[2,3-b]pyrazine derivatives. rsc.orgnih.govresearchgate.net
Vibrational analysis based on these computational methods provides a theoretical infrared (IR) spectrum. researchgate.net This calculated spectrum can be compared with experimental data from techniques like Fourier-transform infrared spectroscopy (FT-IR) to confirm the molecular structure. researchgate.netresearchgate.net The analysis helps in assigning specific vibrational modes to corresponding functional groups within the molecule, thereby validating the synthesized structures. researchgate.net Such computational studies on pyrido[2,3-b]pyrazine derivatives have been performed to support structural characterization data obtained from experimental methods like NMR and FT-IR. rsc.orgnih.govresearchgate.net
Nonlinear Optical (NLO) Properties Assessment
Nonlinear optical (NLO) materials are of great interest for their potential applications in modern technologies like telecommunications, optical computing, and data storage. Computational methods provide an efficient way to screen molecules for potential NLO activity by calculating key parameters such as dipole moment, polarizability, and hyperpolarizabilities. rsc.org Pyrido[2,3-b]pyrazine-based heterocyclic compounds have been identified through these computational assessments as having remarkable NLO response, indicating their potential for technological applications. rsc.orgnih.gov
Average polarizability (〈α〉) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. ekb.eg It is a key parameter in evaluating the linear optical response of a material. For a series of pyrido[2,3-b]pyrazine derivatives (compounds 4-7), the average polarizability was calculated using DFT methods. rsc.orgnih.gov The derivative designated as compound 7 exhibited the highest average polarizability, with a calculated value of 3.90 × 10−23 esu. rsc.orgnih.govresearchgate.net
The first (βtot) and second (〈γ〉) hyper-polarizabilities are the primary indicators of a molecule's NLO activity. rsc.org These tensors quantify the second- and third-order nonlinear response to an applied electric field, respectively. Large values for βtot and 〈γ〉 are desirable for NLO materials. researchgate.net
Computational studies on pyrido[2,3-b]pyrazine derivatives have shown that these compounds possess significant NLO properties. rsc.orgnih.gov The calculations, performed at the B3LYP/6-31G(d,p) level of theory, revealed that compound 7 had a notably high NLO response. rsc.org Its first hyper-polarizability (βtot) was calculated to be 15.6 × 10−30 esu, and its second hyper-polarizability (〈γ〉) was 6.63 × 10−35 esu. rsc.orgnih.govresearchgate.net These high values underscore the potential of this class of heterocyclic compounds in the development of advanced NLO materials. rsc.org
| NLO Parameter | Calculated Value (esu) |
|---|---|
| Average Polarizability (〈α〉) | 3.90 × 10−23 |
| First Hyper-polarizability (βtot) | 15.6 × 10−30 |
| Second Hyper-polarizability (〈γ〉) | 6.63 × 10−35 |
Research on Advanced Applications and Mechanistic Studies of Pyrido 2,3 B Pyrazine Derivatives
Electrochemical Sensing Platforms
The unique electronic properties of the pyrido[2,3-b]pyrazine (B189457) core have made its derivatives promising candidates for the development of sophisticated electrochemical sensing platforms. These platforms are primarily designed to detect and quantify specific molecules with high sensitivity and selectivity.
Development and Principles of DNA Electrochemical Biosensors
DNA electrochemical biosensors are analytical devices that utilize DNA as a biological recognition element to detect specific analytes. The fundamental principle of these sensors involves a conductive material coated with DNA, which can bind to a target molecule. nih.govrsc.org This binding event alters the electrical properties of the sensor's surface, generating a measurable signal. rsc.org Techniques such as cyclic voltammetry (CV) are frequently employed to measure the resulting changes in current, which can then be correlated to the concentration of the target DNA sequence or molecule in a sample. nih.gov
Recent research has explored the application of novel synthesized pyrido[2,3-b]pyrazine-based heterocyclic compounds in this domain. nih.gov A series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives were synthesized and utilized for the first time in the electrochemical sensing of DNA. nih.govrsc.orgrsc.org These sensors offer several advantages, including the ability to detect very low concentrations of DNA, high sensitivity to minor concentration changes, and the potential for simultaneous detection of multiple DNA sequences. nih.gov Furthermore, the methodology is relatively straightforward and does not necessitate expensive or highly specialized equipment. nih.govresearchgate.net
Applications in the Detection of Specific Biomolecules and Environmental Contaminants
The utility of DNA electrochemical biosensors extends beyond simple DNA detection to a wide array of applications. researchgate.net They are being developed for medical diagnostics to identify disease-associated biomarkers, such as proteins and nucleic acids, in bodily fluids. researchgate.net This could lead to earlier detection of cancer, infectious diseases, and genetic disorders. researchgate.net
In addition to biomedical applications, these sensors have significant potential in environmental monitoring. nih.govresearchgate.net They can be engineered to detect the presence of hazardous chemicals or contaminants in water, soil, and air. rsc.orgresearchgate.net Another key application is in ensuring food safety, where these biosensors can detect DNA from pathogens or other contaminants in food products. nih.gov The versatility of these platforms also extends to forensic science for the identification and quantification of DNA evidence. nih.gov
Contributions to Materials Science
The rigid, planar structure and electron-accepting nature of the pyrido[2,3-b]pyrazine nucleus make it an excellent building block for novel functional materials. nih.gov Its derivatives are being explored for applications ranging from advanced display technologies to the creation of new organic semiconductors.
Exploration in Display Technology Applications
Pyrido[2,3-b]pyrazine derivatives have shown considerable promise for use in display technologies, particularly in the development of Organic Light-Emitting Diodes (OLEDs). rsc.org A tailor-made fluorescent core based on pyrido[2,3-b]pyrazine has been designed to create a family of materials that exhibit a wide range of emissions across the entire visible spectrum, from blue to red. rsc.org
By systematically tuning the band gap of these molecules, researchers have developed materials with high photoluminescence quantum efficiency (PLQY), a critical factor for cost-effective multicolor displays. rsc.org Some of these derivatives function as thermally activated delayed fluorescence (TADF) molecules, leading to the creation of yellow and orange emitting OLEDs with high external quantum efficiencies (EQEs) of up to 20.0% and 15.4%, respectively. rsc.org The high nonlinear optical (NLO) response observed in certain pyrido[2,3-b]pyrazine derivatives further underscores their potential for technological applications in this field. nih.govrsc.orgrsc.org
| Compound | Emission Color | Max. EQE (%) | Technology |
| Derivative 1 | Yellow | 20.0% | TADF-OLED |
| Derivative 2 | Orange | 15.4% | TADF-OLED |
This table presents performance data for two thermally activated delayed fluorescence (TADF) molecules based on the pyrido[2,3-b]pyrazine core, demonstrating their high external quantum efficiencies (EQEs) in OLED applications. rsc.org
Design of Novel Functional Materials
The design of new functional materials using the pyrido[2,3-b]pyrazine scaffold is an active area of research. Donor-acceptor-donor (D-A-D) molecules based on this core have been synthesized and studied for their tunable opto-electrochemical properties. rsc.orgresearchgate.net These materials possess intramolecular charge transfer (ICT) characteristics, which allows for a broad range of emission colors. nih.govrsc.org
Certain derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon that makes them highly emissive in the solid state and suitable for applications in organic electronics. rsc.orgresearchgate.net These molecules demonstrate high thermal stability and have HOMO-LUMO energy levels comparable to known ambipolar materials, indicating their potential use in a variety of optoelectronic devices. nih.govresearchgate.net The combination of a high electron-accepting ability with tunable donors like diarylamines or carbazole (B46965) allows for the fine-tuning of material properties for specific applications in organic electronics. nih.gov
Investigation of Biological Activities and Underlying Mechanisms
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. researchgate.netresearchgate.net Research has focused on their potential as anticancer, antimicrobial, and antioxidant agents.
A 2023 study investigated the in vitro antioxidant and antiurease activity of newly synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives. nih.gov The assessment of antioxidative properties was conducted using established experimental protocols. nih.gov The study also evaluated the ability of these compounds to inhibit urease, an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in various pathological conditions. nih.gov
Other studies have reported on the antibacterial properties of pyrido[2,3-b]pyrazine 1,4-dioxide derivatives, which showed strong activities in in vitro screening tests. nih.gov The core structure is also found in compounds investigated for their potential as anticancer agents, with some derivatives showing inhibitory activity against cancer cell lines. researchgate.netmdpi.com The diverse biological profile of this class of compounds continues to make them attractive targets for drug discovery and development. ontosight.airesearchgate.net
| Compound Class | Biological Activity Investigated |
| Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives | Antioxidant, Antiurease nih.govrsc.org |
| Pyrido[2,3-b]pyrazine 1,4-dioxide Derivatives | Antibacterial nih.gov |
| Tetrahydro-1H-pyrido[3',2':4,5]thieno[2,3-b] nih.govrsc.orgthiazine-8-carboxylic acids | Antitumor (Ovarian Cancer) mdpi.com |
| 2,3-Dimethylpyrido[2,3-b]pyrazine | Antimicrobial, Anticancer ontosight.ai |
This table summarizes the investigated biological activities of various classes of derivatives containing the pyrido[2,3-b]pyrazine or a related structural core.
In Vitro Antioxidant Activity Assessments
The antioxidant potential of pyrido[2,3-b]pyrazine derivatives has been a subject of scientific investigation, with studies employing methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify their efficacy. In one such study, a series of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds were synthesized and evaluated for their ability to neutralize free radicals. nih.govrsc.orgresearchgate.net
The assessment of antioxidative properties was conducted using a previously established experimental protocol. nih.gov This technique relies on the principle that an antioxidant compound will donate a hydrogen atom to the stable DPPH radical, leading to a reduction in its absorbance, which can be measured spectrophotometrically. The results from this research indicated that the synthesized compounds exhibited a range of free-radical scavenging activities, from potent to moderate. nih.govrsc.org
Among the tested compounds, one derivative, designated as compound 5 , demonstrated notable potency as a DPPH scavenger. nih.gov Its antioxidant activity was found to be comparable to that of the standard antioxidant, ascorbic acid. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric in these assessments. For compound 5 , the IC50 value was determined to be 5.92 ± 0.11 µM. nih.gov Other derivatives within the same series also displayed moderate antioxidant activity. nih.govrsc.org
A separate study on a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives also highlighted their antioxidant capabilities. Specifically, compounds bearing a phenolic hydroxyl-substituted C2-styryl side chain demonstrated excellent antioxidant properties. One compound in this series, 11i , was identified as having an antioxidant ability comparable to the well-known antioxidant, Trolox. nih.gov
The following table summarizes the in vitro antioxidant activity of selected pyrido[2,3-b]pyrazine derivatives.
Table 1: In Vitro Antioxidant Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | IC50 (µM) vs. DPPH | Reference |
|---|---|---|
| 5 | 5.92 ± 0.11 | nih.gov |
| Ascorbic Acid (Standard) | Not explicitly stated in the provided text |
| 11i | Comparable to Trolox | nih.gov |
In Vitro Antiurease Activity Investigations
Pyrido[2,3-b]pyrazine derivatives have also been investigated for their potential to inhibit the activity of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This enzymatic activity is implicated in various pathological conditions. A series of synthesized pyrido[2,3-b]pyrazine-based heterocyclic compounds were screened for their urease inhibitory action, with thiourea (B124793) used as a standard reference compound. nih.govrsc.org
The in vitro antiurease activity was assessed by measuring the extent to which the compounds could inhibit the enzymatic breakdown of urea. The results revealed that all the tested compounds displayed some level of enzymatic inhibition. One particular derivative, compound 5 , emerged as a potent inhibitor of urease. nih.gov
The inhibitory potential is quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For compound 5 , the IC50 value was determined to be 4.12 ± 1.18 µM. Other compounds in the series, namely 4 , 6 , and 7 , exhibited varying degrees of inhibitory action, with their IC50 values ranging from 4.77 ± 0.92 µM to 11.91 ± 0.34 µM. nih.gov
The following table provides a summary of the in vitro antiurease activity for the evaluated pyrido[2,3-b]pyrazine derivatives.
Table 2: In Vitro Antiurease Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | IC50 (µM) vs. Urease |
|---|---|
| 4 | 4.77 ± 0.92 |
| 5 | 4.12 ± 1.18 |
| 6 | Not explicitly stated in the provided text |
| 7 | 11.91 ± 0.34 |
| Thiourea (Standard) | Not explicitly stated in the provided text |
Selective Enzyme Inhibition Profiling (e.g., PI3K Isozymes, Human Cytomegalovirus Polymerase)
The pyrido[2,3-b]pyrazine scaffold has been identified as a promising core structure for the development of selective enzyme inhibitors, with research focusing on targets such as human cytomegalovirus (HCMV) polymerase and phosphatidylinositol 3-kinase (PI3K) isozymes.
Human Cytomegalovirus (HCMV) Polymerase Inhibition:
A series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core have been synthesized and evaluated for their ability to inhibit HCMV DNA polymerase. nih.govresearchgate.netnih.gov Several of these compounds demonstrated potent antiviral activity against HCMV, with typical EC50 values below 1 µM. nih.govresearchgate.netnih.gov
One notable compound from this series, designated as 27 , exhibited high antiviral potency with an EC50 of 0.33 µM. nih.govresearchgate.net This represented a significant enhancement in activity compared to other derivatives in the study. Furthermore, this compound showed a favorable cytotoxicity profile. nih.govresearchgate.net Another derivative, compound 26 , displayed an EC50 value of 0.83 µM. nih.gov The research also highlighted that derivatives with a substituted 2-imidazolinone ring, such as compounds 23 , 27 , and 28 , demonstrated a superior therapeutic index. nih.gov
The following table summarizes the anti-HCMV activity of selected pyrido[2,3-b]pyrazine derivatives.
Table 3: Anti-HCMV Activity of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound | EC50 (µM) |
|---|---|
| 26 | 0.83 |
| 27 | 0.33 |
PI3K Isozyme Inhibition:
The pyrido[2,3-b]pyrazine core has been recognized in scientific literature for its potential in a wide range of biological applications, including the selective inhibition of PI3K isozymes. nih.govrsc.orgrsc.org While specific IC50 values for pyrido[2,3-b]pyrazine derivatives against PI3K isozymes are not detailed in the provided search results, the closely related pyridopyrimidine scaffold has been extensively studied in this context. For instance, a series of pyrido[3,2-d]pyrimidine (B1256433) derivatives were designed and synthesized as potent and selective PI3Kδ inhibitors. nih.gov One compound from this series, S5 , exhibited excellent enzyme activity against PI3Kδ with an IC50 of 2.82 nM. nih.gov Another study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines identified six novel derivatives with IC50 values on PI3Kα between 3 and 10 nM. mdpi.com These findings on related scaffolds underscore the potential of the broader pyridopyrazine chemical space for the development of selective PI3K inhibitors.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking simulations have been instrumental in elucidating the binding modes of pyrido[2,3-b]pyrazine derivatives with their target proteins, providing valuable insights into the molecular basis of their biological activity. These computational studies help in understanding the key interactions between the ligand and the active site of the enzyme, which can guide the design of more potent and selective inhibitors.
In the context of urease inhibition, molecular docking studies have been performed to understand how these compounds interact with the enzyme's active site. For instance, in silico analysis of pyridylpiperazine hybrid derivatives as urease inhibitors revealed favorable interactions within the active site of urease, with binding energies of -8.0 kcal/mol for compound 5b and -8.1 kcal/mol for compound 7e . frontiersin.org These binding energies are significantly lower than that of the standard inhibitor thiourea (-2.8 kcal/mol), suggesting a stronger binding affinity for the derivatives. frontiersin.org
Similarly, molecular docking studies of pyrido[2,3-b]pyrazine derivatives as cholinesterase inhibitors have been conducted to determine their putative binding modes. nih.gov These studies are crucial for understanding the structure-activity relationships and for the rational design of new inhibitors.
The application of molecular docking is not limited to enzyme inhibition. In the development of novel 3-substituted pyrido[2,3-b]pyrazine derivatives, molecular docking was used to study their interaction with the KRAS protein structure. Compound 7b , for example, was found to bind strongly within the KRAS protein, forming four strong hydrogen bonds with key amino acid residues and exhibiting a binding energy of -8.2 kcal/mol.
These computational approaches, by predicting the binding conformations and affinities, play a critical role in the hit-to-lead optimization process, allowing for a more targeted and efficient drug discovery pipeline.
Structure-Activity Relationship Studies for Modulating Biological Effects (e.g., Reduction of Off-Target Activity)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. In the context of pyrido[2,3-b]pyrazine derivatives, SAR studies have been pivotal in optimizing their potency and selectivity, as well as in reducing off-target effects.
A significant focus of SAR studies for this class of compounds has been the reduction of off-target activity, particularly the inhibition of the human ether-à-go-go-related gene (hERG) ion channel, which can lead to cardiotoxicity. In the development of pyrido[2,3-b]pyrazine-based HCMV polymerase inhibitors, a key objective was to minimize hERG inhibition. nih.govresearchgate.net It was observed that for 2-substituted pyrido[2,3-b]pyrazine derivatives, a general trend of decreased hERG inhibition was associated with reduced lipophilicity. nih.govresearchgate.net However, this trend was not observed for non-2-substituted derivatives, indicating that the position of substitution plays a critical role in determining the hERG inhibition profile. nih.govresearchgate.net For example, compounds 26 and 27 , which have polar groups, exhibited hERG IC50 values above 40 µM, indicating minimal cardiotoxicity risk. nih.gov In contrast, another derivative, 25 , showed a lower hERG IC50 value of 24 µM. nih.gov
SAR studies have also been instrumental in understanding the structural requirements for potent enzyme inhibition. For instance, in a series of pyrido[3,2-b]pyrazinones developed as PDE5 inhibitors, optimization of an initial hit through X-ray crystallographic data led to the discovery of potent inhibitors with IC50 values in the nanomolar range. researchgate.net Similarly, for pyrido[2,3-b]pyrazine 1,4-dioxide derivatives, SAR studies revealed that the 1,4-dioxide moiety was essential for their strong antibacterial activity, as the corresponding 1-oxide derivatives were inactive.
These studies, by systematically modifying the chemical structure and observing the impact on biological activity, provide a rational basis for the design of new pyrido[2,3-b]pyrazine derivatives with improved therapeutic profiles.
Corrosion Inhibition Studies
Electrochemical Evaluation of Inhibition Efficiency
The application of pyrido[2,3-b]pyrazine derivatives as corrosion inhibitors for mild steel in acidic environments has been demonstrated through various electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies have shown that these compounds can effectively protect the metal surface from corrosion.
In one study, a synthesized pyrido[2,3-b]pyrazine derivative (P1) was evaluated as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid (HCl) solution. researchgate.netjmaterenvironsci.com The results indicated that the inhibition efficiency increased with an increase in the concentration of the inhibitor. researchgate.netjmaterenvironsci.com At a concentration of 10⁻³ M, the inhibitor reached a maximum inhibition efficiency of 93%. jmaterenvironsci.comresearchgate.net
Potentiodynamic polarization measurements revealed that the pyrido[2,3-b]pyrazine derivative acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com The corrosion current density was observed to decrease with increasing inhibitor concentration, further confirming its inhibitive effect. jmaterenvironsci.com
Electrochemical impedance spectroscopy (EIS) studies also supported the protective action of these compounds. The impedance diagrams showed that the charge transfer resistance increased in the presence of the inhibitor, indicating a slowing of the corrosion process at the metal-solution interface.
The following table presents the inhibition efficiency of a pyrido[2,3-b]pyrazine derivative at various concentrations, as determined by electrochemical methods.
Table 4: Inhibition Efficiency of a Pyrido[2,3-b]pyrazine Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 10⁻⁶ | Not explicitly stated in the provided text |
| 10⁻⁵ | Not explicitly stated in the provided text |
| 10⁻⁴ | Not explicitly stated in the provided text |
Another study on 7-bromopyrido[2,3-b]pyrazine-2,3(1H, 4H)-dithiol also demonstrated its effectiveness as a corrosion inhibitor for mild steel in 1 M HCl, achieving a maximum inhibition efficiency of 91% at a concentration of 10⁻³ M. These findings highlight the potential of the pyrido[2,3-b]pyrazine scaffold in the development of effective corrosion inhibitors.
Despite a comprehensive search for research on the adsorption mechanisms and isotherm models specifically related to Pyrido[2,3-b]pyrazine-8-carboxylic acid , no publicly available scientific literature detailing these properties for this particular compound could be identified.
Consequently, the elucidation of its adsorption behavior, including the development of isotherm models to describe its interaction with surfaces, remains an area yet to be explored in the scientific community. Further experimental research would be necessary to determine these characteristics.
Future Research Directions and Emerging Paradigms
Innovations in Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For pyrido[2,3-b]pyrazine (B189457) derivatives, future research is pivoting towards green chemistry principles to reduce waste, minimize energy consumption, and eliminate hazardous substances. rasayanjournal.co.in A significant advancement is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, thereby increasing efficiency and atom economy. nih.gov
Researchers have demonstrated the successful synthesis of substituted pyrido[2,3-b]pyrazine compounds through a one-pot reaction involving an aromatic aldehyde, 2-aminopyrazine, and indane-1,3-dione using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol (B145695). nih.govrsc.org This approach is advantageous as ethanol is a renewable and less toxic solvent compared to traditional organic solvents like dichloromethane (B109758) or dimethylformamide. nih.govrsc.org Further optimization of these reactions has shown that the choice of catalyst and solvent polarity are critical factors in achieving high yields, with experiments showing yields of up to 89%. nih.govrsc.org Other sustainable techniques being explored for related heterocyclic compounds, which could be adapted for pyrido[2,3-b]pyrazine synthesis, include microwave-assisted synthesis, solventless approaches, and the use of ionic liquids as recyclable reaction media. rasayanjournal.co.in
Table 1: Comparison of Reaction Conditions for Pyrido[2,3-b]pyrazine Synthesis
| Entry | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | p-TSA (20 mol%) | Ethanol | 9 hours | 89 | nih.gov, rsc.org |
| 2 | None | Ethanol | 15 hours | 25 | nih.gov |
| 3 | p-TSA (20 mol%) | Water | 12 hours | 65 | nih.gov |
Advanced Computational Modeling for Predictive Design and Deeper Mechanistic Understanding
Computational chemistry is an increasingly indispensable tool for accelerating drug discovery and materials development. For the pyrido[2,3-b]pyrazine core, advanced computational modeling, particularly Density Functional Theory (DFT), is being employed to predict the structural, electronic, and spectroscopic properties of novel derivatives before their synthesis. nih.govrsc.org These in silico studies provide deep insights into molecular stability, reactivity, and potential applications.
DFT simulations at the B3LYP/6-31G(d,p) level of theory have been used to analyze Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The energy gap (Egap) between these orbitals is a crucial parameter for determining a molecule's stability and reactivity. rsc.org For instance, studies on a series of synthesized pyrido[2,3-b]pyrazine derivatives showed Egap values ranging from 3.444 eV to 3.472 eV, which correlates with their chemical hardness and stability. rsc.org
Furthermore, these computational models are vital for predicting non-linear optical (NLO) properties, which are important for applications in telecommunications and photonics. nih.gov Calculations of properties like average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities can identify candidates with significant NLO response. rsc.org For example, one derivative with a methoxy (B1213986) substituent demonstrated a high βtot value of 15.6 × 10−30 esu, indicating its potential for NLO applications. nih.govrsc.org Pharmacophore analysis and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also being used to assess the drug-like properties of new compounds, guiding the design of derivatives with better bioavailability and lower toxicity. ikm.org.my
Table 2: Computed Electronic and NLO Properties of Substituted Pyrido[2,3-b]pyrazine Derivatives
| Compound Derivative | Egap (eV) | Hardness (η) (eV) | Softness (eV-1) | First Hyperpolarizability (βtot) (esu) | Reference |
|---|---|---|---|---|---|
| Methoxy-substituted | 3.444 | 1.722 | 0.290 | 15.6 × 10−30 | rsc.org |
| Chloro-substituted | 3.466 | 1.733 | 0.288 | N/A | nih.gov |
| Bromo-substituted | 3.464 | 1.732 | 0.289 | N/A | nih.gov |
Development of Conjugates and Prodrug Strategies involving Pyrido[2,3-b]pyrazine-8-carboxylic Acid
A significant challenge in drug development is ensuring that a bioactive compound reaches its target in the body effectively. Prodrug and conjugate strategies are employed to overcome limitations such as poor solubility, low permeability, and off-target toxicity. The carboxylic acid group at the 8-position of this compound makes it an ideal functional handle for such modifications.
Future research will likely focus on creating ester or amide linkages to convert the carboxylic acid into a prodrug. These prodrugs would be inactive until they are metabolized in vivo, releasing the active parent drug at the desired site of action. This approach can enhance oral bioavailability and reduce gastrointestinal side effects. Another promising avenue is the development of conjugates, where the this compound molecule is linked to another chemical entity, such as a polymer (e.g., polyethylene (B3416737) glycol) to improve solubility and circulation time, or a targeting ligand (e.g., an antibody or peptide) to direct the compound specifically to cancer cells or other diseased tissues. While specific examples involving this exact molecule are still emerging, the principles are well-established for other carboxylic acid-containing drugs and represent a logical next step in its development.
Expansion into Novel Biosensing and Diagnostic Applications
The unique electronic properties and ability of planar heterocyclic systems to interact with biomolecules make pyrido[2,3-b]pyrazine derivatives attractive candidates for biosensing and diagnostic tools. nih.gov A key emerging application is in the development of electrochemical DNA biosensors. nih.govrsc.org These sensors utilize a conductive material coated with a pyrido[2,3-b]pyrazine derivative, which can bind to DNA. nih.govrsc.org When DNA from a sample binds to the sensor, it causes a measurable change in the electrical properties, allowing for the detection and quantification of specific DNA sequences. nih.gov
This technology holds immense potential for medical diagnostics, enabling the rapid and sensitive detection of biomarkers for diseases like cancer, genetic disorders, and infectious diseases from bodily fluids. nih.gov Beyond clinical settings, these biosensors could be deployed for environmental monitoring to detect pathogens or harmful contaminants in water and soil, or in the food industry to ensure food safety and quality by identifying DNA from contaminants. nih.gov The high sensitivity and specificity of these label-free electrochemical sensors make them a powerful and cost-effective alternative to traditional detection methods. nih.gov
Exploration of Advanced Material Science Applications in Next-Generation Technologies
The rigid, planar structure and tunable electronic properties of the pyrido[2,3-b]pyrazine core are being exploited for applications in advanced materials. nih.gov One of the most promising areas is in the field of non-linear optics (NLO). rsc.org Materials with high NLO response are crucial for next-generation technologies like optical data storage, signal processing, and frequency conversion in lasers. nih.gov As established through computational studies, certain derivatives of pyrido[2,3-b]pyrazine exhibit significant NLO properties, making them candidates for incorporation into advanced optical devices. nih.govrsc.org
Another significant application is in the development of organic light-emitting diodes (OLEDs) for displays and solid-state lighting. Researchers have designed and synthesized donor-acceptor-donor (D-A-D) molecules where the electron-accepting pyrido[2,3-b]pyrazine core is combined with various electron-donating amine groups. rsc.org This architecture facilitates intramolecular charge transfer (ICT), leading to materials that can emit light across a broad spectrum, from blue to red (486–624 nm), in both solution and solid states. rsc.org The ability to tune the emission color by modifying the donor groups makes these compounds highly versatile for creating full-color displays. rsc.org Additionally, some pyrido[2,3-b]pyrazine derivatives have been investigated as corrosion inhibitors for mild steel, demonstrating their potential utility in industrial applications to protect metals from degradation. derpharmachemica.com
Q & A
Q. Key Data :
| Method | Catalyst/Solvent | Yield (%) | Regioselectivity |
|---|---|---|---|
| Traditional reflux | Ethanol/AcOH | 60-80 | Moderate |
| Ammonium bifluoride | Methanol-water | >90 | High (2,8-disubstituted) |
| Hydrotropic catalysis | Water | 75-85 | Moderate |
How do substituents on the pyrido[2,3-b]pyrazine backbone influence photophysical properties for optoelectronic applications?
Advanced Research Focus
Substituents modulate HOMO-LUMO gaps and delayed emission (DEST) , critical for OLEDs and sensors:
- Electron-donating groups (e.g., methoxy at para position) reduce band gaps (e.g., compound 7 in Table S7: Egap = 2.1 eV) by enhancing charge transfer .
- Fluorine substituents increase electron affinity, stabilizing LUMO levels for thermally activated delayed fluorescence (TADF) .
- Steric effects : Bulky groups (e.g., dihydrophenazasiline) create twisted donor-acceptor dyads, enabling TADF with external quantum efficiency (EQE) up to 9% .
Q. Computational Insights :
- Overlap between HOMO (donor) and LUMO (acceptor) orbitals correlates with DEST values. For example, dye 7 shows DEST = 0.23 eV (computed) vs. 0.39 eV (experimental) due to orbital localization differences .
What structural modifications enhance the antibacterial or fungicidal activity of pyrido[2,3-b]pyrazine derivatives?
Q. Advanced Research Focus
- 8-Substituents : 8-Ethyl or 8-vinyl groups improve activity against Pseudomonas aeruginosa by 4–8× compared to piromidic acid .
- Halogenation : 6-Fluoro substitution in pyrido[2,3-b]pyrazines boosts fungicidal activity against Puccinia recondita (wheat rust) by enhancing binding to tubulin .
- Piperazinyl groups : 2-(1-Piperazinyl) derivatives show higher bioavailability due to improved solubility and membrane penetration .
Q. Validation Strategies :
- TD-DFT with implicit solvent models (e.g., PCM) to approximate solvation .
- Transient absorption spectroscopy to experimentally map excited-state dynamics .
What are the challenges in designing pyrido[2,3-b]pyrazine-based TADF emitters for OLEDs?
Q. Advanced Research Focus
- Balancing ΔEST : A small singlet-triplet energy gap (ΔEST < 0.3 eV) is required for efficient reverse intersystem crossing (RISC). Pyrido[2,3-b]pyrazine-dihydrophenazasiline dyads achieve ΔEST = 0.15 eV via twisted geometry .
- Color purity : Aggregation-induced emission (AIE) can be mitigated by steric hindrance from substituents like 2,4,6-trifluorophenyl .
Q. Performance Metrics :
| Emitter | EQE (%) | CIE Coordinates | Lifetime (µs) |
|---|---|---|---|
| Dyad A | 9.0 | (0.32, 0.48) | 1.2 |
| Dyad B | 6.5 | (0.28, 0.45) | 0.8 |
How do reaction conditions affect regioselectivity in pyrido[2,3-b]pyrazine synthesis?
Basic Research Focus
Regioselectivity is controlled by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
